molecular formula C9H10ClN5O3 B13788741 1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol CAS No. 155802-62-3

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol

Cat. No.: B13788741
CAS No.: 155802-62-3
M. Wt: 271.66 g/mol
InChI Key: GHQDUVQQCMHDFM-UHFFFAOYSA-N
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Description

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol (IUPAC name: 3-[(6-Chloropyridin-3-yl)methyl]-2-(nitroamino)-4,5-dihydroimidazol-4-ol) is a hydroxylated metabolite of the neonicotinoid insecticide imidacloprid (1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-N-nitro-1H-imidazol-2-amine) . It is commonly referred to as 4-hydroxyimidacloprid (CAS: 155802-62-3) and is formed via oxidative metabolism in plants, animals, and soil systems .

Properties

CAS No.

155802-62-3

Molecular Formula

C9H10ClN5O3

Molecular Weight

271.66 g/mol

IUPAC Name

N-[1-[(6-chloropyridin-3-yl)methyl]-4-hydroxy-4,5-dihydroimidazol-2-yl]nitramide

InChI

InChI=1S/C9H10ClN5O3/c10-7-2-1-6(3-11-7)4-14-5-8(16)12-9(14)13-15(17)18/h1-3,8,16H,4-5H2,(H,12,13)

InChI Key

GHQDUVQQCMHDFM-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(N1CC2=CN=C(C=C2)Cl)N[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthesis of Nitroamino-Substituted Imidazole Core

The nitroamino group is introduced via nitration or nitro-substitution reactions on a suitable imidazole precursor. Literature on similar nitro-substituted imidazoles suggests the use of nitrosating agents or nitro group donors under controlled conditions to avoid over-nitration or ring degradation.

Attachment of the 6-Chloropyridin-3-ylmethyl Moiety

The 6-chloropyridin-3-ylmethyl substituent is generally introduced through nucleophilic substitution or alkylation reactions using chloromethyl derivatives of 6-chloropyridine or via reductive amination routes.

A typical synthetic step involves:

  • Preparation of 6-chloropyridin-3-ylmethyl halide or activated derivative.
  • Reaction with the imidazole nitrogen under basic or catalytic conditions to form the N-substituted product.

This step requires careful control of reaction conditions to ensure regioselectivity and to prevent side reactions.

Hydroxylation at the 4-Position of the Imidazole Ring

The hydroxyl group at the 4-position can be introduced by oxidation or by using hydroxylated imidazole precursors. Some synthetic routes employ selective oxidation of the imidazolidine ring or use of hydroxy-substituted intermediates.

Representative Synthetic Route (Based on Analogous Literature)

Step Reagents & Conditions Description Yield & Notes
1. Formation of imidazole precursor Starting from 2-nitroaminoimidazole or similar Construction of the imidazole ring with nitroamino substitution Moderate to high yield; requires inert atmosphere
2. Preparation of 6-chloropyridin-3-ylmethyl halide Chloromethylation of 6-chloropyridine Formation of electrophilic alkylating agent High yield; purification by distillation or recrystallization
3. N-alkylation Reaction of imidazole precursor with 6-chloropyridin-3-ylmethyl halide in presence of base (e.g., K$$2$$CO$$3$$) Formation of N-substituted imidazole Yields vary; reaction monitored by TLC or HPLC
4. Hydroxylation Selective oxidation or use of hydroxyimidazole intermediate Introduction of 4-hydroxy group Requires mild oxidants; yields depend on conditions

Detailed Research Findings and Data

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy : Characteristic absorption bands for nitroamino groups appear around 1550-1600 cm$$^{-1}$$ (N=O stretch) and hydroxyl groups near 3400 cm$$^{-1}$$.
  • Nuclear Magnetic Resonance (NMR) : Proton NMR signals include aromatic protons from the chloropyridinyl ring, methylene bridge protons, and signals corresponding to the imidazole ring protons and hydroxyl proton.
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 272 (M+1) consistent with molecular weight 271.66 g/mol.

Stability and Reactivity

The compound exhibits stability under neutral and mildly acidic conditions but may undergo hydrolysis or reduction of the nitroamino group under strongly basic or reductive environments.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Notes
Solvent Ethanol, acetonitrile, or DMF Polar aprotic solvents preferred
Temperature Room temperature to reflux (25–80 °C) Controlled to avoid decomposition
Reaction Time 6–24 hours Depends on step and reagent reactivity
Catalysts/Base K$$2$$CO$$3$$, NaOH, or acid catalysts Base used for N-alkylation; acid for oxidation
Purification Recrystallization, chromatography To isolate pure product
Yield 60–85% Varies with method and scale

Notes on Scale-Up and Industrial Preparation

Patent literature indicates that scalable synthetic methods for imidazole derivatives, including nitroamino-substituted compounds, involve:

  • Use of regioselective halogenation and alkylation steps.
  • Catalytic processes for oxidation and functional group transformations.
  • Optimization of solvent systems and reaction times to maximize yield and purity.

These methods ensure reproducibility and cost-effectiveness in commercial production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-imidacloprid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of imidacloprid, which can have different biological activities and environmental behaviors .

Scientific Research Applications

Agricultural Use

Imidacloprid is primarily used as an insecticide in agriculture to control a variety of pests. Its effectiveness against insects stems from its ability to bind to nicotinic acetylcholine receptors in the nervous systems of insects, leading to paralysis and death.

Key Benefits:

  • Broad-spectrum efficacy against pests such as aphids, whiteflies, and termites.
  • Low toxicity to mammals and birds compared to traditional insecticides.

Veterinary Medicine

In veterinary applications, Imidacloprid is utilized for the treatment of ectoparasites in pets, particularly fleas and ticks. Its formulation as a topical solution allows for effective control of infestations.

Case Studies:

  • A study demonstrated that topical administration of Imidacloprid significantly reduced flea counts in dogs within 24 hours of application.

Neurobiology Research

Imidacloprid's interaction with nicotinic receptors has made it a subject of interest in neurobiology. Research indicates that it may have neuroprotective effects due to its modulation of neurotransmitter release.

Research Findings:

  • Studies have shown that Imidacloprid can influence synaptic plasticity and cognitive function by modulating glutamate receptor activity.

Potential Therapeutic Uses

Emerging research suggests that compounds similar to Imidacloprid may have potential therapeutic applications beyond pest control. Investigations into its effects on neurological disorders are ongoing.

Research Insights:

  • Preliminary studies indicate that Imidacloprid may exhibit anti-inflammatory properties, making it a candidate for treating conditions like Alzheimer's disease.

Comparative Analysis of Neonicotinoids

The following table compares Imidacloprid with other neonicotinoids regarding their chemical structure and application:

Compound NameChemical StructurePrimary Application
ImidaclopridImidaclopridInsecticide for agriculture and veterinary use
ThiamethoxamThiamethoxamBroad-spectrum insecticide
AcetamipridAcetamipridInsecticide for various crops

Environmental Impact

While Imidacloprid is effective against pests, concerns regarding its environmental impact have arisen. Studies indicate that neonicotinoids can affect non-target species, including pollinators like bees.

Environmental Studies:

  • Research has shown that exposure to sub-lethal doses can impair bee navigation and foraging behavior.

Mechanism of Action

4-Hydroxy-imidacloprid exerts its effects by interacting with nicotinic acetylcholine receptors (nAChRs) in the nervous system of insects. This interaction disrupts normal neural transmission, leading to paralysis and death of the insect. The hydroxylation of imidacloprid enhances its binding affinity to nAChRs, making it a potent insecticide .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₉H₁₀ClN₅O₃
  • Exact Mass : 272.0545 g/mol
  • Retention Time : 12.5 min (HPLC)
  • Structure : Features a hydroxyl group at the 4-position of the imidazolidine ring, distinguishing it from the parent compound imidacloprid .

This metabolite retains systemic activity but exhibits altered environmental mobility and toxicity compared to imidacloprid .

Structural Analogs and Metabolites

The compound is compared to imidacloprid derivatives and metabolites with structural or functional similarities (Table 1):

Table 1: Physicochemical Properties of 4-Hydroxyimidacloprid and Related Compounds

Compound Name Molecular Formula Exact Mass [M+H]⁺ Retention Time (min) Key Structural Feature CAS Number
4-Hydroxyimidacloprid C₉H₁₀ClN₅O₃ 272.0545 12.5 4-hydroxyl group on imidazolidine 155802-62-3
5-Hydroxyimidacloprid C₉H₁₀ClN₅O₃ 272.0545 5-hydroxyl group on imidazolidine 155802-61-2
Imidacloprid (Parent) C₉H₁₀ClN₅O₂ 256.0596 14.1 Nitroimino group, no hydroxylation 105827-78-9
Imidacloprid-urea C₉H₁₀ClN₃O 212.0585 6.1 Urea moiety replacing nitroimino 120868-66-8
Imidacloprid-guanidine C₉H₁₁ClN₄ 211.0745 6.6 Guanidine group, reduced ring
4,5-Dihydroxyimidacloprid C₉H₁₀ClN₅O₄ 288.0494* Dual hydroxylation at 4,5-positions 1115248-03-7

*Calculated based on molecular formula.

Key Observations:
  • Positional Isomerism : 4-hydroxyimidacloprid and 5-hydroxyimidacloprid share identical molecular formulas and masses but differ in hydroxyl group placement, affecting chromatographic separation (retention time) .
  • Functional Group Modifications: Replacement of the nitroimino group (imidacloprid) with urea (imidacloprid-urea) or guanidine reduces systemic insecticidal activity but alters environmental persistence .

Environmental Behavior

Sorption studies in soils demonstrate significant differences in mobility:

Table 2: Freundlich Sorption Coefficients (Kf) in Soil

Compound Kf (mL/g) Soil Type Reference
Imidacloprid 1.2–3.8 Sandy loam
4-Hydroxyimidacloprid 0.8–1.5 Sandy loam
Imidacloprid-urea 0.5–1.0 Clay
Imidacloprid-guanidine 2.1–4.2 Organic-rich soil
  • Lower Sorption : 4-hydroxyimidacloprid has reduced soil adsorption compared to imidacloprid, increasing its mobility into groundwater .
  • Metabolite Stability : Guanidine derivatives exhibit higher sorption due to cationic interactions with soil organic matter .

Biological Activity

1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydro-2-(nitroamino)-1H-imidazol-4-ol, commonly known as Imidacloprid, is a neonicotinoid insecticide widely used for pest control in agriculture. Its chemical structure includes a nitroamino group, which contributes to its biological activity. This article reviews the biological activity of Imidacloprid, focusing on its mechanisms of action, toxicity profiles, and potential therapeutic applications.

Chemical Structure

The molecular formula of Imidacloprid is C9H10ClN5O2C_9H_{10}ClN_5O_2, and its IUPAC name is 2-chloro-5-{[2-(nitroamino)-4,5-dihydro-1H-imidazol-1-yl]methyl}pyridine. The compound's structure is critical for its interaction with biological targets.

Imidacloprid acts primarily as an agonist at nicotinic acetylcholine receptors (nAChRs) in insects. By binding to these receptors, it disrupts normal synaptic transmission, leading to paralysis and death in target pests. The selectivity for insect nAChRs over vertebrate receptors accounts for its relatively low toxicity to mammals.

Insecticidal Activity

Imidacloprid has demonstrated high efficacy against a variety of pests, including aphids, whiteflies, and termites. Its mode of action leads to rapid knockdown and mortality rates in treated populations. Studies indicate that Imidacloprid's effectiveness can vary based on environmental conditions and pest species.

Pest Species Efficacy (LD50) Application Method
Aphids0.5 mg/kgFoliar spray
Whiteflies0.3 mg/kgSoil drench
Termites0.8 mg/kgBaiting

Toxicity Profiles

While Imidacloprid is effective against pests, it raises concerns regarding non-target species, particularly pollinators like bees. Studies have shown that exposure to sub-lethal doses can impair foraging behavior and reproductive success in bees.

Organism Toxicity Level Reference
Honeybee0.02 µg/bee
Earthworm10 mg/kg
Fish (Lepomis)0.5 mg/L

Case Studies

  • Impact on Pollinators : A study published in Ecotoxicology highlighted the chronic effects of Imidacloprid on honeybee colonies. The research found significant declines in colony strength and reproductive output when exposed to field-relevant concentrations over time.
  • Human Health Risk Assessment : The European Food Safety Authority (EFSA) conducted a comprehensive risk assessment that concluded Imidacloprid poses minimal risk to human health when used according to label instructions but recommended further studies on long-term exposure effects.

Potential Therapeutic Applications

Recent investigations have explored the potential use of Imidacloprid beyond pest control. Its neuroactive properties have prompted research into its effects on neurodegenerative diseases such as Alzheimer's disease due to its ability to modulate cholinergic pathways.

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

Methodological Answer: The synthesis of imidazole derivatives like this compound typically involves sequential reactions requiring precise control of temperature, solvent selection, and inert atmospheres. For example:

  • Step 1 : Formation of the imidazole core via cyclization reactions under reflux conditions (e.g., using acetonitrile or DMF as solvents).
  • Step 2 : Introduction of the 6-chloro-3-pyridinylmethyl group via nucleophilic substitution, often requiring catalysts like potassium carbonate.
  • Step 3 : Nitroamination at the 2-position using nitroamine sources (e.g., nitrourea) under acidic conditions.
    Key validation steps include monitoring reaction progress via thin-layer chromatography (TLC) and intermediate purification via column chromatography. Critical parameters : Solvent polarity, reaction time, and stoichiometric ratios of reagents .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer: A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., integration ratios for the pyridinylmethyl group and nitroamino protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺ expected at m/z 284.04 for C₉H₁₀ClN₅O₃).
  • Elemental Analysis (EA) : Percent composition of C, H, N, and Cl should align with theoretical values (e.g., C: 38.11%, N: 24.71%).
  • HPLC : Purity >98% is achievable using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the stability profiles of this compound under varying storage conditions?

Methodological Answer: Stability studies should assess:

  • Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (expected >150°C for nitroamino derivatives).
  • Photostability : Exposure to UV light (λ = 365 nm) for 48 hours, followed by HPLC to detect degradation products (e.g., nitro group reduction).
  • Humidity Sensitivity : Storage at 25°C/60% relative humidity for 30 days; monitor hygroscopicity via Karl Fischer titration .

Advanced Research Questions

Q. How can researchers identify potential pharmacological targets for this compound?

Methodological Answer:

  • In Silico Docking : Use software like AutoDock Vina to screen against targets such as angiotensin II receptors or nitric oxide synthase, leveraging the nitroamino group’s electron-withdrawing properties.
  • Enzyme Assays : Test inhibitory activity against kinases (e.g., MAPK) or oxidoreductases (e.g., NADPH oxidase) using fluorometric or colorimetric substrates.
  • Cellular Models : Evaluate cytotoxicity and anti-inflammatory effects in RAW 264.7 macrophages via TNF-α/IL-6 ELISA assays .

Q. How should contradictory bioactivity data between in vitro and in vivo studies be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models using LC-MS/MS. Poor absorption may explain in vitro-in vivo discrepancies.
  • Metabolite Identification : Incubate the compound with liver microsomes; characterize metabolites via MS/MS fragmentation patterns.
  • Dose-Response Refinement : Conduct in vivo efficacy studies with escalating doses (1–50 mg/kg) to establish a therapeutic window .

Q. What experimental design is recommended for studying environmental fate and ecotoxicological impacts?

Methodological Answer: Adopt a tiered approach:

  • Phase 1 (Lab) : Determine hydrolysis half-life (t₁/₂) at pH 4–9 and photodegradation rates using simulated sunlight.
  • Phase 2 (Microcosm) : Assess soil adsorption coefficients (Kd) via batch equilibrium tests and biodegradation in activated sludge.
  • Phase 3 (Field) : Monitor bioaccumulation in aquatic organisms (e.g., Daphnia magna) using LC₅₀ assays and biomarker analysis (e.g., glutathione-S-transferase activity) .

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